![molecular formula C25H50O7 B14422113 2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 83585-76-6](/img/structure/B14422113.png)
2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of dodecanol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final product . The reaction conditions generally require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the glycidyl ether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with various molecular targets. The glycidyl ether group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity underlies its use in cross-linking and polymerization reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Tetradecyloxy)methyl]oxirane: Similar in structure but with a longer alkyl chain.
2-[(Hexadecyloxy)methyl]oxirane: Another similar compound with an even longer alkyl chain.
Uniqueness
2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for certain industrial applications where other glycidyl ethers may not perform as well .
Propriétés
Numéro CAS |
83585-76-6 |
|---|---|
Formule moléculaire |
C25H50O7 |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
2-(dodecoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C25H50O7/c1-2-3-4-5-6-7-8-9-10-11-12-30-23-25-24-31-20-19-28-16-15-26-13-14-27-17-18-29-21-22-32-25/h25H,2-24H2,1H3 |
Clé InChI |
ANBCFBHDAGOOGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCC1COCCOCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


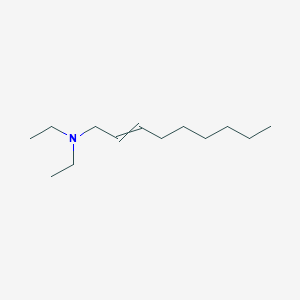
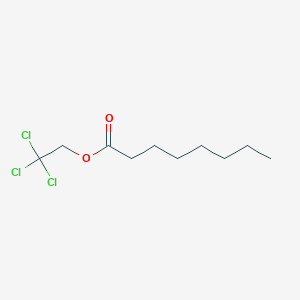

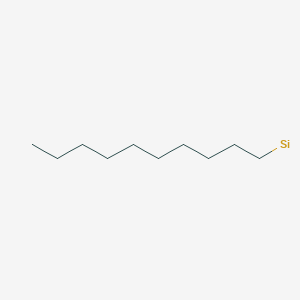
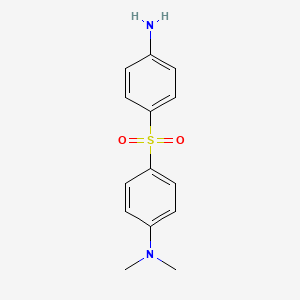
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
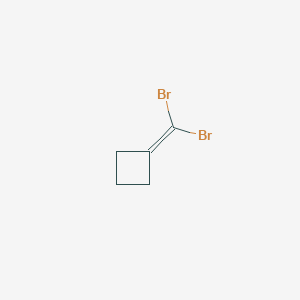
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)
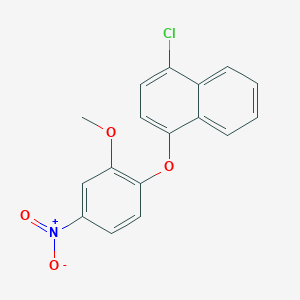

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)

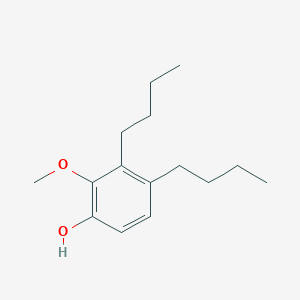
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
